
Comprehensive Spectroscopic Guide: 4-
(Diethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-(Diethylamino)phenylboronic

acid

CAS No.: 91011-76-6

Cat. No.: B3166309

Get Quote

CAS Number: 91011-76-6 Molecular Formula:

Molecular Weight: 193.05 g/mol Appearance: White to off-white solid Solubility: Soluble in
DMSO, Methanol, Ethanol; limited solubility in non-polar solvents (Hexanes).

Executive Technical Summary
4-(Diethylamino)phenylboronic acid is an amphiphilic organoboron compound characterized

by an electron-rich aromatic system due to the para-diethylamino group. This structural feature

makes it highly reactive in palladium-catalyzed cross-coupling reactions and gives it unique

intramolecular charge transfer (ICT) properties useful in fluorescence sensing.

Critical Handling Note: Like most arylboronic acids, this compound exists in a dynamic

equilibrium with its cyclic trimeric anhydride (boroxine) and may contain varying amounts of

water. Spectroscopic analysis (particularly NMR and IR) must account for this equilibrium,

which is solvent-dependent.
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To understand the impurities and spectral artifacts often seen in commercial samples, one must

understand the synthesis. The standard route involves Lithium-Halogen exchange or Grignard

formation followed by electrophilic trapping with a borate ester.

Synthesis Workflow (Graphviz Visualization)

4-Bromo-N,N-diethylaniline
(CAS 2052-06-4)

1. n-BuLi or Mg, THF, -78°C
(Lithiation/Grignard)

2. B(OiPr)3 or B(OMe)3
(Borate Trapping) 3. Acidic Hydrolysis (HCl) 4-(Diethylamino)phenylboronic Acid Boroxine Anhydride

(Common Impurity)
- H2O (Reversible)

+ H2O

Click to download full resolution via product page

Caption: Synthesis pathway via lithiation/Grignard sequence showing the reversible

dehydration to boroxine.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Choice: DMSO-

is the preferred solvent.

often leads to broad signals due to hydrogen bonding aggregation and partial dehydration.

H NMR Data (400 MHz, DMSO-

)
The spectrum is dominated by the para-substitution pattern and the ethyl groups. Note that the

boronic acid -OH protons are labile and their chemical shift/visibility varies with water content.
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Position
Shift (

ppm)
Multiplicity Integration Assignment

B-OH 7.80 – 8.20 Broad Singlet 2H

Boronic acid

hydroxyls

(Exchangeable)

Ar-H (Ortho to B) 7.60 – 7.65
Doublet (

Hz)
2H

Aromatic protons

adjacent to

Boron

Ar-H (Meta to B) 6.60 – 6.65
Doublet (

Hz)
2H

Aromatic protons

adjacent to

Nitrogen

N-CH 3.30 – 3.38
Quartet (

Hz)
4H

Methylene

protons of ethyl

group

CH 1.05 – 1.10
Triplet (

Hz)
6H

Methyl protons of

ethyl group

Technical Insight: The aromatic protons ortho to the boron atom are deshielded (shifted

downfield) due to the electron-withdrawing nature of the empty p-orbital on boron, while the

protons ortho to the nitrogen are shielded (upfield) due to resonance donation.

C NMR Data (100 MHz, DMSO-

)
The carbon attached to boron is often broad or invisible due to the quadrupolar relaxation of

the

B nucleus.
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Shift (

ppm)
Assignment Notes

149.5 C-N (Ipso) Deshielded by Nitrogen

135.5 C-H (Ortho to B)
Characteristic of arylboronic

acids

120.0 - 125.0 C-B (Ipso)
Very Broad/Weak

(Quadrupolar broadening)

110.5 C-H (Meta to B) Shielded by electron donation

43.8 N-CH Methylene carbon

12.5 CH Methyl carbon

B. Infrared (IR) Spectroscopy
The IR spectrum is diagnostic for the boronic acid functionality and the dehydration state.
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Wavenumber (cm

)
Vibration Mode Diagnostic Value

3200 – 3450 O-H Stretch

Broad band indicating

hydrogen bonded -B(OH)

.

2850 – 2980 C-H Stretch
Aliphatic C-H from diethyl

groups.

1605, 1515 C=C Stretch
Aromatic ring breathing

modes.

1340 – 1380 B-O Stretch
Strong, characteristic band for

boronic acids.

650 – 750 C-B Stretch
Often obscured but diagnostic

in fingerprint region.

Expert Tip: A sharp peak appearing around 670-690 cm

often indicates the formation of the boroxine anhydride (trimer) ring.

C. Mass Spectrometry (MS)
Boronic acids are tricky in MS due to their tendency to form esters with alcohols (like methanol

used in LC-MS mobile phases) and anhydrides.

Ionization Mode: ESI (Electrospray Ionization) in Positive or Negative mode.

Isotopic Pattern: Boron has two stable isotopes:

B (~20%) and

B (~80%). This creates a distinctive isotopic pattern where the M peak is accompanied by an
M-1 peak of approximately 25% intensity.
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Ion Species m/z (Calculated) Notes

[M+H] 194.13 Protonated molecular ion.

[M-H] 192.12
Deprotonated species

(Negative mode).

[M+Na] 216.12 Sodium adduct.

[Trimer+H] ~524
Boroxine trimer (

).

[M+MeOH+H] 226.15
Methyl ester artifact (if MeOH

is used).

Experimental Protocols
Protocol A: Preparation for NMR Analysis
To ensure reproducible chemical shifts and minimize boroxine interference.

Solvent: Use anhydrous DMSO-

(99.9% D).

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

Additives: If peaks are extremely broad, add 1 drop of

to exchange the OH protons (this will eliminate the OH peak but sharpen the aromatic
signals) or a trace of NaOD to form the boronate species.

Acquisition: Run standard proton parameters (sw=12-15 ppm, d1=1.0s).

Protocol B: Pinacol Ester Derivatization (For
Purification/Storage)
Since the free acid is unstable, converting it to the pinacol ester is a standard method for

purification and long-term storage.
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Mix: Combine 4-(diethylamino)phenylboronic acid (1.0 eq) with Pinacol (1.1 eq) in

Toluene or DCM.

Dehydrate: Add

(anhydrous) or use a Dean-Stark trap (if refluxing in toluene) to remove water.

Stir: Stir at room temperature for 2-4 hours.

Workup: Filter off the drying agent and concentrate in vacuo.

Result: The resulting pinacol ester is stable to silica gel chromatography and provides sharp

NMR signals.

Boronic Acid Stability Diagram

Boronic Acid Monomer
(Reactive Species)

Boroxine Trimer
(Storage Form/Impurity)

 - H2O (Heat/Vac)

Boronate Ester
(e.g., Pinacol - Stable)

 + Diol / - H2O + H2O (Ambient)

Click to download full resolution via product page

Caption: Equilibrium between the monomeric acid, the trimeric anhydride, and the stable ester

form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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